Structural Discrimination from the Prototype ZAC Antagonist “Compound 1”
The benzamide ring of 2‑bromo‑N‑[5‑(2,4‑dichlorobenzyl)‑1,3‑thiazol‑2‑yl]benzamide carries a single ortho‑bromine, whereas the prototype ZAC antagonist “compound 1” [2‑(5‑bromo‑2‑chlorobenzamido)‑4‑methylthiazole‑5‑methyl ester] possesses a 5‑bromo‑2‑chloro substitution pattern [1]. In the published SAR series, replacement of the 5‑bromo‑2‑chloro motif with other halogenation patterns frequently abolished ZAC inhibitory activity or reduced antagonist potency below detection sensitivity (no measurable IC₅₀ at 100 µM) [1]. This structural distinction predicts a divergent pharmacological fingerprint.
| Evidence Dimension | Benzamide ring substitution pattern |
|---|---|
| Target Compound Data | 2‑Br (ortho) only |
| Comparator Or Baseline | Compound 1: 5‑Br, 2‑Cl (meta/ortho) |
| Quantified Difference | Substitution pattern change; SAR studies show such modifications frequently reduce ZAC antagonist potency to undetectable levels [1]. |
| Conditions | SAR analysis derived from 61 N‑(thiazol‑2‑yl)‑benzamide analogs tested on human ZAC expressed in Xenopus oocytes (two‑electrode voltage clamp electrophysiology) [1]. |
Why This Matters
Researchers seeking to preserve or avoid the specific pharmacological profile of compound 1 must select the exact 2‑bromobenzamide substitution, as any deviation may result in a functionally inactive or mechanistically distinct molecule.
- [1] Madjroh N, Mellou E, Davies PA, Söderhielm PC, Jensen AA. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochem Pharmacol. 2021;193:114782. doi:10.1016/j.bcp.2021.114782. PMID: 34560054. PMCID: PMC9979163. View Source
